molecular formula C9H10N4S B14533516 (E)-(5-phenyl-3,6-dihydro-1,3,4-thiadiazin-2-ylidene)hydrazine

(E)-(5-phenyl-3,6-dihydro-1,3,4-thiadiazin-2-ylidene)hydrazine

Cat. No.: B14533516
M. Wt: 206.27 g/mol
InChI Key: RXKPSGSMYDQNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-(5-phenyl-3,6-dihydro-1,3,4-thiadiazin-2-ylidene)hydrazine is an organic compound characterized by its unique structure, which includes a thiadiazine ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(5-phenyl-3,6-dihydro-1,3,4-thiadiazin-2-ylidene)hydrazine typically involves the reaction of hydrazine derivatives with thiadiazine precursors under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This typically includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-(5-phenyl-3,6-dihydro-1,3,4-thiadiazin-2-ylidene)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(E)-(5-phenyl-3,6-dihydro-1,3,4-thiadiazin-2-ylidene)hydrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-(5-phenyl-3,6-dihydro-1,3,4-thiadiazin-2-ylidene)hydrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of a thiadiazine ring and a phenyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

(E)-(5-phenyl-3,6-dihydro-1,3,4-thiadiazin-2-ylidene)hydrazine

InChI

InChI=1S/C9H10N4S/c10-11-9-13-12-8(6-14-9)7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,13)

InChI Key

RXKPSGSMYDQNBV-UHFFFAOYSA-N

Isomeric SMILES

C1C(=NN/C(=N\N)/S1)C2=CC=CC=C2

Canonical SMILES

C1C(=NNC(=NN)S1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.